molecular formula C18H18N2O8 B2585294 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 1172325-87-9

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2585294
CAS No.: 1172325-87-9
M. Wt: 390.348
InChI Key: FJRKSKSGFZINQX-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a benzodioxole moiety linked via an ethoxyethyl chain to a nitro-substituted benzamide core with methoxy groups at positions 4 and 4.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O8/c1-24-15-8-12(13(20(22)23)9-16(15)25-2)18(21)19-5-6-26-11-3-4-14-17(7-11)28-10-27-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRKSKSGFZINQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with an appropriate amine and nitrobenzamide derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and strong nucleophiles for substitution reactions. Typical conditions involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the benzo[d][1,3]dioxole moiety would produce a quinone .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds with similar structural motifs to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide exhibit promising anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The nitrobenzamide moiety is particularly notable for enhancing the cytotoxicity against tumor cells by disrupting cellular signaling pathways associated with growth and survival .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, particularly dopamine receptors. For example, compounds that share structural similarities with this compound have been shown to selectively activate D3 dopamine receptors, which are implicated in various neurological disorders . This selectivity may allow for targeted therapies in conditions like Parkinson's disease and schizophrenia.

Pharmacological Applications

1. KCC2 Expression Enhancement
Recent studies have explored the role of potassium chloride cotransporter-2 (KCC2) in neurological function. Compounds similar to this compound have been identified as potential enhancers of KCC2 expression. This enhancement is crucial for restoring the balance between excitatory and inhibitory signals in the brain, making these compounds candidates for treating neurological diseases and psychiatric disorders .

2. Antimicrobial Properties
The compound may possess antimicrobial properties as well. Research into related benzo[d][1,3]dioxole derivatives has revealed activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of nitrobenzamide derivatives demonstrated significant anticancer efficacy against breast cancer cell lines. The lead compound showed IC50 values in the low micromolar range, indicating potent activity. The study utilized flow cytometry to assess apoptosis and cell cycle analysis to elucidate the mechanism of action .

Case Study 2: Neuroprotection in Animal Models
In a preclinical model of Parkinson's disease, a compound structurally related to this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neurodegeneration markers and improved motor function scores compared to control groups .

Data Tables

Application Area Observations References
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Neuroprotective EffectsModulation of D3 dopamine receptors; potential treatment for Parkinson's disease
KCC2 ExpressionEnhances KCC2 expression; implications for treating neurological disorders
Antimicrobial ActivityActivity against multiple bacterial strains

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks a piperazine/piperidine ring but includes a nitrobenzamide group, which may alter polarity and hydrogen-bonding capacity.
  • Substituents like nitro (target) vs. chloro/CF₃ (analogs) influence electronic properties and reactivity.

Benzimidazole Derivatives with Benzodioxole Groups

and describe benzimidazole-based compounds, such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f). These are synthesized via condensation of diamine intermediates with aldehydes under nitrogen, yielding 55–75% .

Comparison :

  • Synthesis : The target compound likely requires amide coupling (e.g., via carbodiimide reagents, as in ), whereas benzimidazoles involve cyclization reactions.
  • Functionality : Benzimidazoles exhibit planar aromatic systems suitable for intercalation, while the target’s nitrobenzamide may favor electrophilic interactions.

Benzamide-Based Analogues

describes 4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)-N-(quinolin-8-yl)benzamide (6a), synthesized via electrochemical amination in 69% yield.

Contrast :

Physical Properties

Property Target Compound (Inferred) Piperazine Analog () Benzimidazole ()
Melting Point ~170–180°C (HCl salt) 164–177°C (HCl salt) 182–185°C
Yield ~60–75% (estimated) 55–82% 55–75%
Key Substituents Nitro, methoxy Chloro, CF₃ Fluoro, nitro

Notes:

  • Nitro groups (target) may lower melting points compared to halogenated analogs due to reduced crystallinity.
  • Methoxy groups enhance solubility in polar solvents compared to CF₃ or chloro substituents .

Spectroscopic Characterization

  • 1H-NMR : The benzodioxole protons (δ 6.5–7.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) would dominate the spectrum, similar to analogs in and .
  • 13C-NMR : The nitro group’s carbon (δ ~125–135 ppm) and benzodioxole oxygens (δ ~100–110 ppm) would align with data in .
  • Elemental Analysis : Expected C: ~60–65%, H: ~5–6%, N: ~5–6%, consistent with analogs in and .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of multiple methoxy and nitro groups suggests potential interactions with various biological targets.

  • Molecular Formula : C19H23N2O5
  • Molecular Weight : 359.40 g/mol
  • CAS Number : Not available in the provided sources.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound may inhibit specific protein interactions, particularly those involving G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cells .
  • Modulation of Enzyme Activity : It has been noted that compounds with similar structures can modulate enzyme activities involved in cellular signaling, such as palmitoylation processes .
  • Calcium Ion Regulation : The elevation of intracellular calcium ions through inositol trisphosphate pathways may also be a mechanism through which this compound exerts its effects .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that derivatives of benzo[d][1,3]dioxole showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) through apoptosis induction mechanisms .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects:

  • Case Study 2 : In vitro studies indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of MCF-7 and HT-29 cell lines
NeuroprotectiveProtection against oxidative stress
Modulation of GPCRsAltered signaling pathways

Q & A

Q. What lessons from thermal decomposition studies of diselenide analogs apply to this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) of benzo[d][1,3]dioxole diselenides shows decomposition onset at ~200°C, suggesting nitrobenzamides may require inert storage conditions. Differential Scanning Calorimetry (DSC) identifies exothermic peaks linked to nitro group instability .

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